molecular formula C19H23N7O2S B2631298 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide CAS No. 1396854-17-3

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide

Cat. No.: B2631298
CAS No.: 1396854-17-3
M. Wt: 413.5
InChI Key: KAMIFTNFBUSVHB-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a novel chemical entity of significant interest in medicinal chemistry and drug discovery research. This complex molecule is a hybrid compound featuring a 1,2,4-triazolone core and a 1,3,4-thiadiazole ring, both of which are privileged scaffolds known for their diverse biological activities. The 1,2,4-triazole moiety is frequently associated with antimicrobial, anti-inflammatory, and anticancer properties , while the 1,3,4-thiadiazole ring is a common pharmacophore in inhibitors targeting carbonic anhydrases and receptor tyrosine kinases . The specific molecular architecture, incorporating a piperidine linker, suggests potential as a targeted protein binder. Although the precise biological target and mechanism of action for this specific compound require further experimental validation, its structure-activity relationship (SAR) is a key area of investigation. Researchers can utilize this compound as a chemical probe to study enzyme inhibition, intracellular signaling pathways, and for the development of new therapeutic agents, particularly in oncology and infectious disease. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2S/c1-13-21-22-18(29-13)20-16(27)12-25-10-8-14(9-11-25)17-23-24(2)19(28)26(17)15-6-4-3-5-7-15/h3-7,14H,8-12H2,1-2H3,(H,20,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMIFTNFBUSVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CCC(CC2)C3=NN(C(=O)N3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antiviral effects, supported by relevant studies and findings.

Chemical Structure and Properties

The compound features a thiadiazole moiety and a triazole derivative, which are known for their diverse biological activities. The molecular formula is C20H24N6O2SC_{20}H_{24}N_{6}O_{2}S, and it has a molecular weight of approximately 396.51 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. A study highlighted that derivatives of 2-amino-1,3,4-thiadiazole showed promising antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 28 µg/mL . The incorporation of the 5-methyl group in the thiadiazole ring may enhance these effects due to increased lipophilicity and improved membrane penetration.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus20–28
Escherichia coli20–28
Candida albicansNot specified

Anticancer Activity

Thiadiazole derivatives have also been studied for their anticancer properties. A review indicated that certain thiadiazole compounds demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (T47D), colon cancer (HT-29), and leukemia (Jurkat) cells . In vitro studies showed that these compounds could decrease cell viability significantly while exhibiting minimal toxicity to normal cells.

Cancer Cell LineIC50 (µM)Reference
T47D (Breast)Not specified
HT-29 (Colon)Not specified
Jurkat (Leukemia)Not specified

Antiviral Activity

The antiviral potential of thiadiazole derivatives is also noteworthy. Research has indicated that compounds with similar structures can inhibit viral replication through various mechanisms. For instance, some studies have shown efficacy against influenza viruses and HIV .

The biological activities of this compound may be attributed to:

  • Inhibition of Enzyme Activity : Many thiadiazole derivatives act as enzyme inhibitors, affecting metabolic pathways in bacteria and cancer cells.
  • Disruption of Membrane Integrity : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : Some derivatives may inhibit DNA or RNA synthesis in viruses or cancer cells.

Case Studies and Research Findings

Several studies have synthesized related compounds to evaluate their biological activities:

  • Synthesis and Evaluation : A study synthesized a series of thiadiazole derivatives and evaluated their anticancer activity in vitro against various cell lines. Results indicated significant cytotoxicity correlated with structural modifications .
  • Antimicrobial Testing : Another study focused on the antimicrobial properties of substituted thiadiazoles against Gram-positive and Gram-negative bacteria. The results showed strong activity against Bacillus subtilis and Pseudomonas aeruginosa .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including those similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide, as effective anticancer agents. For instance:

CompoundActivityNotes
N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-pheny-acetamideDecreased viability of human Burkitt lymphoma cells; reduced lymphoma xenograft growth
N-[5-[4-[6-[2-[3-(trifluoromethoxy) phenyl]acetyl]amino]-3-pyridazinyl]butyl]-1,3,4-thiadiazol-2-yl]-2-pyridineacetamideDecreased proliferation of triple-negative breast cancer cells; reduced growth of breast cancer xenografts

These compounds exhibit mechanisms such as inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Antimicrobial Properties

Thiadiazole derivatives have been explored for their antibacterial and antifungal properties. The incorporation of the thiadiazole moiety has shown promise in enhancing the antimicrobial activity of various compounds. For example:

CompoundActivityNotes
5-(1-(4-Hydroxyphenyl)thiazole) derivativesExhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria

Anti-inflammatory Effects

Compounds similar to this compound have been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Pesticidal Activity

The thiadiazole ring structure is known for its effectiveness in agricultural chemistry. Compounds containing this structure have been formulated into pesticides due to their ability to disrupt pest metabolism and growth. Research has shown that these compounds can be effective against a range of agricultural pests.

Plant Growth Regulation

Thiadiazole derivatives have also been investigated for their role as plant growth regulators. They can influence plant growth by modulating hormonal pathways and enhancing stress resistance in plants.

Case Study 1: Anticancer Efficacy

In a study published in Nature Reviews, researchers synthesized a series of thiadiazole derivatives and tested their efficacy against various cancer cell lines. The results demonstrated that certain derivatives significantly inhibited tumor growth in vivo while exhibiting minimal toxicity to normal cells. This study underscores the potential of thiadiazole-containing compounds in cancer therapy.

Case Study 2: Antimicrobial Testing

A comprehensive evaluation of thiadiazole derivatives for antimicrobial activity revealed that several compounds exhibited potent activity against multi-drug resistant bacterial strains. This research contributes to the ongoing search for new antibiotics amid rising resistance levels.

Comparison with Similar Compounds

Structural and Physical Property Comparison

The following table summarizes key analogs with overlapping structural motifs:

Compound Name / ID Substituents / Modifications Melting Point (°C) Spectral Data (IR, NMR) Elemental Analysis (C, H, N) Reference
Target Compound 5-methyl-1,3,4-thiadiazol-2-yl; 4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl Not Reported Not Provided Not Reported N/A
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)Piperazin-1-yl)Acetamide (4g) 4-Chlorophenyl (thiadiazole); 4-Fluorophenylpiperazine 203–205 IR: NH (~3250 cm⁻¹), C=O (~1670 cm⁻¹); NMR: Aromatic protons (δ 7.2–7.8 ppm) C: 55.62%, H: 4.43%, N: 16.22%
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(Furan-2-Carbonyl)Piperazin-1-yl)Acetamide (4h) Furan-2-carbonyl (piperazine) 180–182 IR: C=O (~1705 cm⁻¹); NMR: Furan protons (δ 6.4–7.6 ppm) C: 52.35%, H: 5.09%, N: 16.07%
2-(4-Benzylpiperidin-1-yl)-N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)Acetamide (4i) Benzylpiperidine 162–164 IR: C=O (~1680 cm⁻¹); NMR: Benzyl protons (δ 3.5–4.2 ppm) C: 61.89%, H: 5.43%, N: 13.12%
N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-[[3-(3-Methoxyphenyl)-4-Oxo-5H-Pyrimido[5,4-b]indol-2-yl]Sulfanyl]Acetamide Ethyl (thiadiazole); Pyrimidoindole-sulfanyl Not Reported Not Provided Not Reported
Key Observations:
  • Substituent Impact : The target compound’s piperidine-triazole subunit differs from analogs like 4g–4i , which use piperazine or benzylpiperidine. Piperidine’s reduced basicity compared to piperazine may influence solubility and target binding .
  • Melting Points : Higher melting points in 4g (203–205°C) vs. 4i (162–164°C) correlate with increased polarity from fluorophenyl vs. benzyl groups.
  • Spectral Trends : Consistent IR absorption for C=O (~1670–1705 cm⁻¹) and NH groups across analogs confirms structural integrity .
Anticancer Activity :
  • Analogs like 4g–4i () exhibit moderate anticancer activity, likely due to thiadiazole-mediated DNA intercalation or kinase inhibition. The target compound’s triazole-piperidine subunit may enhance selectivity for kinases or proteases .
  • N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide () shows acetylcholinesterase inhibition, suggesting the acetamide-thiadiazole scaffold’s versatility in targeting enzymes .

Structural-Activity Relationships (SAR)

  • Thiadiazole Modifications : 5-Methyl substitution (target compound) vs. 4-chlorophenyl (4g–4i) may reduce steric hindrance, improving target engagement.
  • Piperidine vs.
  • Triazole vs. Furan : The triazole’s hydrogen-bonding capacity (target compound) could improve binding affinity over furan-containing derivatives like 4h .

Q & A

Q. Basic Research Focus

  • In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced Consideration :
For mechanistic insights, employ molecular docking to predict interactions with target enzymes (e.g., dihydrofolate reductase for antimicrobial activity or topoisomerase II for anticancer effects). Tools like AutoDock Vina or Schrödinger Suite are widely used .

How can researchers address contradictory data in biological activity studies?

Basic Research Focus
Contradictions often arise from assay variability (e.g., cell line sensitivity, incubation time). Standardize protocols using controls (e.g., reference drugs like ciprofloxacin for antimicrobial tests) and repeat experiments in triplicate .

Advanced Consideration :
Use structure-activity relationship (SAR) analysis to isolate pharmacophores. For example, modifying the piperidine substituents or the phenyl group in the triazole ring may enhance selectivity and reduce off-target effects .

What computational tools are effective for predicting the physicochemical properties of this compound?

Q. Basic Research Focus

  • Lipinski’s Rule of Five : Assess drug-likeness using tools like Molinspiration.
  • SwissADME : Predict logP, solubility, and bioavailability .

Advanced Consideration :
Perform molecular dynamics simulations (e.g., GROMACS) to study membrane permeability or stability in biological environments. This is critical for optimizing pharmacokinetic profiles .

What synthetic challenges arise from the piperidine-acetamide linkage, and how are they resolved?

Basic Research Focus
The acetamide linker may undergo hydrolysis under acidic/basic conditions. Use mild reagents (e.g., DCC/DMAP for amide bond formation) and monitor reactions via TLC to prevent degradation .

Advanced Consideration :
Steric hindrance from the piperidine ring can reduce alkylation efficiency. Employ phase-transfer catalysts (e.g., TBAB) or microwave irradiation to enhance reaction kinetics .

How can researchers design derivatives to improve metabolic stability?

Basic Research Focus
Introduce electron-withdrawing groups (e.g., -F, -NO₂) on the phenyl ring to reduce oxidative metabolism. Alternatively, replace labile protons with deuterium (deuterated analogs) .

Advanced Consideration :
Use prodrug strategies : Modify the acetamide group to a carbamate or ester, which hydrolyzes in vivo to release the active compound. This approach improves oral bioavailability .

Table 1: Key Reaction Conditions for Analogous Compounds

Reaction StepReagents/ConditionsYield (%)Reference
Triazole cyclizationPhenyl isothiocyanate, NaOH/EtOH75–85
Acetamide alkylationChloroacetyl chloride, TEA60–70
Thiadiazole formationH₂S gas, DMF, 80°C50–60

What are the limitations of PASS Online® for predicting biological activity?

Advanced Research Focus
While PASS Online® predicts activity spectra (e.g., antimicrobial, anticancer), it relies on existing data and may overlook novel mechanisms. Validate predictions with in vitro/in vivo studies and cross-reference with ChEMBL or PubChem datasets .

How can crystallography aid in understanding this compound’s bioactivity?

Advanced Research Focus
X-ray crystallography reveals 3D conformation and intermolecular interactions (e.g., hydrogen bonding with target proteins). For example, the planar triazole ring may intercalate into DNA, while the piperidine moiety enhances solubility .

What strategies mitigate toxicity risks during preclinical development?

Q. Advanced Research Focus

  • Ames test : Screen for mutagenicity.
  • hERG assay : Assess cardiac toxicity risks.
  • Metabolite identification : Use LC-MS to detect reactive intermediates and modify functional groups accordingly .

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